NK Cell Cytotoxicity Inhibition: Mannose- vs. Glucose-6-Sulfate
In a direct head-to-head comparison examining the effects of hexose 6-O-sulfate esters on human natural killer cell-mediated cytotoxicity (NCMC) against K-562 target cells, mannose-6-sulfate inhibited NCMC in a dose-dependent manner with inhibitory effects evident at concentrations as low as 1.25 mM. By contrast, glucose-6-sulfate (the C2-epimer) produced no detectable inhibition over the entire tested concentration range (up to 10 mM) [1]. Additionally, the sulfated forms of mannose and galactose were much more potent inhibitors than their phosphorylated counterparts [1].
| Evidence Dimension | Inhibition of human natural killer cell-mediated cytotoxicity (NCMC) against K-562 target cells |
|---|---|
| Target Compound Data | Mannose-6-sulfate: significant inhibition at concentrations ≥1.25 mM; dose-dependent inhibition at ≤10 mM |
| Comparator Or Baseline | Glucose-6-sulfate: no inhibition detected at any concentration up to 10 mM; Mannose-6-phosphate: substantially weaker inhibition than mannose-6-sulfate |
| Quantified Difference | Mannose-6-sulfate active at 1.25 mM; glucose-6-sulfate inactive at all concentrations tested (≥8-fold selectivity window at minimum) |
| Conditions | Human peripheral blood NK effectors; K-562 target cells; J. Immunol. 1986, 137, 1469–1474 |
Why This Matters
For researchers studying lectin-like receptors on NK cells or developing immunomodulatory tool compounds, mannose-6-sulfate provides a stereochemically specific active probe, whereas glucose-6-sulfate is functionally inert and therefore unsuitable as a substitute.
- [1] Chambers, W. H., & Oeltmann, T. N. (1986). The effects of hexose 6-O-sulfate esters on human natural killer cell lytic function. Journal of Immunology, 137(5), 1469–1474. View Source
